2-Bromo-N-cyclobutyl-isonicotinamide
CAS No.:
Cat. No.: VC13567305
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrN2O |
|---|---|
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | 2-bromo-N-cyclobutylpyridine-4-carboxamide |
| Standard InChI | InChI=1S/C10H11BrN2O/c11-9-6-7(4-5-12-9)10(14)13-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |
| Standard InChI Key | FLTGIUKJRFSBMK-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NC(=O)C2=CC(=NC=C2)Br |
| Canonical SMILES | C1CC(C1)NC(=O)C2=CC(=NC=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Bromo-N-cyclobutyl-isonicotinamide consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 4-position with a carboxamide group bearing a cyclobutyl moiety. The IUPAC name, 2-bromo-N-cyclobutylpyridine-4-carboxamide, reflects this substitution pattern. Key structural identifiers include:
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.11 g/mol | |
| InChI | InChI=1S/C10H11BrN2O/c11-9-6-7(4-5-12-9)10(14)13-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) | |
| Canonical SMILES | C1CC(C1)NC(=O)C2=CC(=NC=C2)Br |
The cyclobutyl group introduces steric hindrance and conformational rigidity, which may influence binding interactions in biological systems. The bromine atom, a halogen with high electronegativity, enhances reactivity in substitution reactions and potential interactions with hydrophobic protein pockets .
Synthesis and Preparation
Challenges and Optimization
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Regioselectivity: Ensuring bromination occurs exclusively at the 2-position requires careful control of reaction conditions (e.g., temperature, solvent polarity) .
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Cyclobutyl Stability: The strained cyclobutane ring may undergo ring-opening under acidic or high-temperature conditions, necessitating mild reaction environments.
Physicochemical Properties
Experimental and Predicted Data
Available data from structural analogs and computational models suggest the following properties:
| Property | Value | Source Citation |
|---|---|---|
| Density | ~1.6–1.8 g/cm³ (estimated) | |
| Melting Point | 190–200°C (predicted) | |
| LogP (Partition Coefficient) | 1.6–2.0 (indicative of moderate lipophilicity) |
The compound’s solubility profile is likely influenced by the polar carboxamide group and nonpolar cyclobutyl moiety, rendering it sparingly soluble in aqueous media but soluble in organic solvents like DMSO or DMF.
Research Gaps and Future Directions
Priority Areas for Investigation
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Synthesis Optimization: Develop regioselective bromination and amidation protocols to improve yield and purity.
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Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity in in vitro assays.
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Structure-Activity Relationship (SAR) Studies: Modify the cyclobutyl group or bromine position to enhance potency or selectivity.
Computational Modeling
Molecular docking studies could predict binding affinities for targets like BRD4-BD2 or bacterial topoisomerases, guiding experimental validation .
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